molecular formula C25H19Cl3FN5O5 B1181800 (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate CAS No. 1294481-82-5

(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate

Cat. No. B1181800
CAS RN: 1294481-82-5
M. Wt: 594.8
InChI Key:
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Description

This compound, due to its structure, likely exhibits interesting chemical and physical properties, making it a subject of scientific research. Its synthesis and analysis could contribute to the fields of medicinal chemistry, materials science, and organic chemistry.

Synthesis Analysis

Synthesis of complex molecules often involves multi-step reactions, including the formation of intermediate compounds and the use of catalysts to increase reaction efficiency. For example, the synthesis of related chloro and fluoro-substituted molecules has been reported using conditions such as 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3, indicating the potential for ionic liquids and metal catalysts in facilitating these reactions (Satheeshkumar et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like FT-IR, NMR, and X-ray diffraction. These methods confirm the geometry, substituent positions, and overall structure, critical for understanding the compound's reactivity and properties (Iusupov et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be analyzed through their interactions with other molecules, as demonstrated by their ability to form bonds or undergo substitution reactions. The molecular electrostatic potential (MEP) and frontier molecular orbitals can indicate reactive sites and potential chemical behavior (Zhou et al., 2021).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are determined through experimental analysis. X-ray diffraction studies provide insights into the crystal lattice, which can influence the compound's solubility and stability (Thanigaimani et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for understanding how the compound behaves in different environments. Studies on related compounds using DFT calculations can provide insights into these characteristics (Huang et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures like the one specified often undergo studies for their synthesis and structural analysis, which are fundamental in drug development and chemical research. For example, research on "Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides" and "Crystal Structure of 2′,3′-Di-O-Acetyl-5′-Deoxy-5-Fluorocytidine" provides insights into the methods of synthesizing structurally complex nucleosides and analyzing their crystal structures for applications in medicinal chemistry and drug design (Hřebabecký et al., 2006) (Jasinski et al., 2009).

Antiviral and Anticancer Applications

The purine component of the compound suggests potential antiviral or anticancer applications, given that purine derivatives are often explored for these purposes. For instance, studies on "Phosphonylated Acyclic Guanosine Analogues" and "Aurora kinase inhibitor" have explored the use of purine analogs in antiviral and anticancer contexts, respectively. These studies illustrate the potential of purine derivatives in inhibiting viral replication and cancer cell proliferation (Głowacka et al., 2015) (ロバート ヘンリー,ジェームズ, 2006).

Probing Enzyme Functions

Compounds like the one can also serve as tools for probing the functions of enzymes involved in cellular processes. Research on "Synthesis of a hydrolytically stable, fluorescent-labeled ATP analog" exemplifies how structurally modified nucleosides can be used to study enzyme interactions, highlighting the potential of such compounds in biochemical research (Emmrich et al., 2010).

properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl3FN5O5/c1-25(29)18(39-22(36)13-4-8-15(27)9-5-13)16(10-37-21(35)12-2-6-14(26)7-3-12)38-23(25)34-11-31-17-19(28)32-24(30)33-20(17)34/h2-9,11,16,18,23H,10H2,1H3,(H2,30,32,33)/t16-,18-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRGPCWFCOZJTQ-NMRNUDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl3FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106616
Record name 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1294481-82-5
Record name 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1294481-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5R)-5-(2-Amino-6-chloro-9h-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate
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